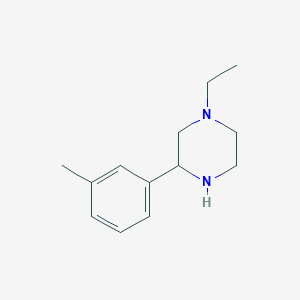

1-Ethyl-3-(3-methylphenyl)piperazine

Description

BenchChem offers high-quality 1-Ethyl-3-(3-methylphenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-3-(3-methylphenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethyl-3-(3-methylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-3-15-8-7-14-13(10-15)12-6-4-5-11(2)9-12/h4-6,9,13-14H,3,7-8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVAJXVOESNBJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNC(C1)C2=CC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The 1-Alkyl-3-Arylpiperazine Scaffold: Synthetic Access and Pharmacological Utility

This guide focuses on the 1-alkyl-3-arylpiperazine scaffold, a distinct and privileged chiral pharmacophore used to conformationally restrict the piperazine ring, unlike the more common achiral 1-aryl-4-alkylpiperazine (N-aryl) class.

An In-Depth Technical Guide for Medicinal Chemists

Executive Summary & Structural Significance

The 1-alkyl-3-arylpiperazine scaffold represents a sophisticated structural motif in medicinal chemistry, primarily utilized to introduce conformational rigidity and stereochemical selectivity into ligand design.

Unlike the flexible, achiral N-arylpiperazines (e.g., the buspirone/aripiprazole class), the introduction of an aryl group at the C3 carbon creates a chiral center. This modification has profound structural consequences:

-

Conformational Locking: The bulky C3-aryl group predominantly occupies the equatorial position to minimize 1,3-diaxial strain. This locks the piperazine ring into a defined chair conformation.[1]

-

Vector Orientation: By fixing the ring conformation, the spatial orientation of the N1-alkyl and N4-substituents becomes predictable and rigid, allowing for precise mapping of receptor pockets (e.g., NK1, 5-HT transporters).

-

Chirality-Driven Selectivity: The (

) and (

Synthetic Strategies: The Chiral Pool Approach

Accessing the 3-arylpiperazine core with high enantiopurity is best achieved using the Chiral Pool strategy, specifically starting from phenylglycine . This avoids the difficulties of resolving racemic mixtures formed by pyrazine reduction.

Core Protocol: Phenylglycine-Derived Cyclization

This pathway constructs the piperazine ring around the chiral center, preserving stereochemical integrity.

Step-by-Step Methodology

-

Amino Acid Protection & Activation:

-

Start: (

)- or ( -

Reagent: Thionyl chloride (

) in methanol to form the methyl ester. -

Outcome: Phenylglycine methyl ester hydrochloride.

-

Why: Esters are more reactive electrophiles for the subsequent cyclization than carboxylic acids.

-

-

N-Alkylation (Introduction of the C2-C1 fragment):

-

Reagent: N-Boc-glycine (or N-alkylated glycine derivative) coupled via EDC/HOBt.

-

Intermediate: Dipeptide-like linear precursor.

-

Critical Control: Prevent racemization by maintaining low temperature (

C) during coupling base addition.

-

-

Cyclization (Diketopiperazine Formation):

-

Global Reduction (The "Hard" Step):

-

Reagent: Lithium Aluminum Hydride (

) or Borane-THF complex ( -

Conditions: Reflux in anhydrous THF for 12–24 hours.

-

Outcome: 3-phenylpiperazine.[6]

-

Safety Note: Quench

carefully (Fieser method:

-

-

Regioselective N1-Alkylation:

-

The N1 nitrogen (adjacent to the phenyl ring) is sterically hindered but electronically distinct.

-

Strategy: Reductive amination with the appropriate aldehyde using

is preferred over direct alkylation to avoid over-alkylation at N4.

-

Visualization: Synthetic Workflow

Caption: Figure 1. Enantioselective synthesis of the 3-arylpiperazine scaffold via the phenylglycine chiral pool route.

Structure-Activity Relationship (SAR) Landscape

The medicinal value of the 1-alkyl-3-arylpiperazine scaffold lies in its ability to probe the "depth" and "width" of hydrophobic pockets in GPCRs and transporters.

Key SAR Vectors

| Position | Modification | Structural Impact | Biological Consequence |

| C3 (Aryl) | Phenyl vs. Substituted Aryl (e.g., 3-CF3, 2-OMe) | Conformation Anchor. The aryl group prefers equatorial orientation.[7] Ortho-substituents can force the aryl ring to twist relative to the piperazine, creating a "propeller" shape. | Critical for NK1 receptor affinity. 3,5-bis(CF3)phenyl is a classic motif for high-affinity NK1 antagonists. |

| N1 (Alkyl) | Methyl vs. Benzyl vs. Ethyl | Basicity Modulation. N1-alkylation increases the basicity of N4 (inductive effect) unless the alkyl group is electron-withdrawing. | Modulates BBB permeability. Bulky groups (e.g., benzyl) can target hydrophobic accessory pockets in SERT/DAT transporters. |

| N4 (Distal) | Free Amine vs. Amide/Sulfonamide | Interaction Vector. The N4 nitrogen is the primary protonation site for ionic interaction with Asp/Glu residues in GPCR transmembrane domains. | Essential for 5-HT and Dopamine receptor binding. Conversion to urea/amide often switches activity from agonist to antagonist. |

| Chirality | ( | Spatial Projection. Determines whether the C3-aryl group projects "up" or "down" relative to the N-substituents. | Often acts as a binary switch. E.g., in norepinephrine reuptake inhibitors, one enantiomer may be active while the other is inert or toxic. |

Conformational Logic: The Equatorial Anchor

In the 3-arylpiperazine scaffold, the aryl group at C3 dictates the ring pucker.

-

Preferred State: Chair conformation with C3-Aryl equatorial .

-

Result: The N1-alkyl group is forced into a specific axial or equatorial orientation depending on steric clash with the adjacent aryl group. This "pre-organization" reduces the entropic penalty of binding.

Therapeutic Applications & Pathway Logic

Primary Target: Neurokinin-1 (NK1) Antagonists

The 1-alkyl-3-arylpiperazine scaffold is a core pharmacophore for NK1 antagonists (anti-emetics, potential antidepressants). The C3-aryl group mimics the bulky hydrophobic residues of Substance P.

-

Mechanism: Competitive antagonism at the Gq-coupled NK1 receptor.[2]

-

Key Drug Precursors: This scaffold is structurally related to the piperidine core of CP-99,994 and Aprepitant (though Aprepitant uses a morpholine/ether core, the spatial arrangement of the aryl and amine is homologous).

Secondary Target: Monoamine Transporters (MATs)

3-Arylpiperazines act as conformationally restricted analogs of amphetamines or phenylpiperazines.

-

Triple Reuptake Inhibitors (TRI): The scaffold allows simultaneous engagement of SERT, NET, and DAT by orienting the aryl ring to overlap with the transporter's S1 subsite while the N4-nitrogen interacts with the central aspartate.

Pathway Visualization: NK1 Receptor Blockade

Caption: Figure 2. Mechanism of action for 1-alkyl-3-arylpiperazines acting as NK1 receptor antagonists.

Experimental Protocol: Enantioselective Synthesis of (S)-1-Benzyl-3-Phenylpiperazine

Objective: Synthesize a high-purity chiral building block for SAR exploration.

Reagents:

-

(S)-Phenylglycine (1.0 eq)

-

N-Benzylglycine ethyl ester (1.1 eq)

-

BOP reagent (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) (1.2 eq)

-

Diisopropylethylamine (DIPEA) (3.0 eq)

-

Lithium Aluminum Hydride (LiAlH4) (4.0 eq)

Protocol:

-

Coupling: Dissolve (S)-Phenylglycine (N-protected if necessary, or use N-carboxyanhydride method for direct coupling) and N-benzylglycine ethyl ester in DMF. Add DIPEA and cool to 0°C. Add BOP reagent. Stir 12h.

-

QC Check: LC-MS for dipeptide mass.

-

-

Cyclization: Treat the crude dipeptide with catalytic acetic acid in refluxing toluene/butanol (1:1) for 6 hours. The heat drives the formation of the diketopiperazine (DKP).

-

Observation: Precipitation of the DKP solid often occurs.

-

-

Reduction:

-

Suspend the DKP in anhydrous THF under Argon.

-

Add LiAlH4 pellets cautiously at 0°C.

-

Reflux for 18 hours. (The amide carbonyls are stubborn).

-

Cool to 0°C. Quench via Fieser method (1:1:3). Filter the aluminum salts.

-

-

Purification: The resulting amine is basic. Purify via cation exchange chromatography (SCX-2 column) or recrystallization of the dihydrochloride salt (using HCl/Ether).

Self-Validating Check:

-

Chiral HPLC: Use a Chiralcel OD-H column to verify enantiomeric excess (ee). Expect >98% ee if temperature was controlled during coupling.

-

NMR: The C3-H proton appears as a distinct doublet of doublets (dd) around 3.0-3.5 ppm, coupled to the axial/equatorial protons of C2.

References

-

Glennon, R. A., et al. (1989). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. European Journal of Pharmacology.[8] Link

-

Hacksell, U., et al. (1981). 3-Phenylpiperidines.[6][9] Central dopamine-autoreceptor stimulating activity.[6] Journal of Medicinal Chemistry.[9] (Describes the homologous C3-phenyl pharmacophore). Link

-

Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. Link

-

López-Ortiz, F., et al. (2014). Asymmetric synthesis of 2-arylpiperazines. Bioorganic & Medicinal Chemistry Letters. (Detailed synthetic route for the chiral scaffold). Link[10]

-

Swain, C. J., et al. (1995). Discovery of an orally bioavailable NK1 receptor antagonist.[9][11] Journal of Medicinal Chemistry.[9] (Demonstrates the utility of C-substituted rings in NK1 antagonists). Link

Sources

- 1. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. RU2315762C2 - Method for synthesis of chiral n-arylpiperazines - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The conformational analysis of saturated heterocycles. Part XLIX. The conformation of ring NH-groups in piperazines, hexahydropyrimidines, tetrahydro-1,3-oxazines, and tetrahydro-1,3-thiazines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. ijrrjournal.com [ijrrjournal.com]

- 9. Discovery of an orally bioavailable NK1 receptor antagonist, (2S,3S)-(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine (GR203040), with potent antiemetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

The Compass of Serotonergic Affinity: A Technical Guide to 1-Ethyl-3-Phenylpiperazine Derivatives

This guide provides an in-depth exploration of the serotonin receptor affinity of 1-ethyl-3-phenylpiperazine derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes established principles of receptor pharmacology with actionable experimental protocols. We will dissect the nuanced structure-activity relationships (SAR) that govern the interaction of this chemical scaffold with key serotonin (5-HT) receptor subtypes and provide a robust framework for the in vitro evaluation of novel analogues.

Introduction: The Phenylpiperazine Moiety as a Privileged Scaffold

The phenylpiperazine scaffold is a cornerstone in the design of centrally acting agents, renowned for its ability to interact with a multitude of G-protein coupled receptors (GPCRs) and transporters.[1] Within the vast chemical space of phenylpiperazine derivatives, the 1-ethyl-3-phenylpiperazine core represents a specific, yet underexplored, structural motif. The strategic placement of substituents at the 1 and 3 positions of the piperazine ring offers a compelling opportunity to fine-tune receptor affinity and selectivity. Serotonin receptors, in particular, are critical targets for therapeutic intervention in a range of neuropsychiatric disorders, including depression, anxiety, and psychosis.[2] Understanding how to rationally modify the 1-ethyl-3-phenylpiperazine scaffold to achieve desired serotonergic activity is therefore of significant interest in modern drug discovery.

Decoding Affinity: Structure-Activity Relationships at Serotonin Receptors

The affinity of a 1-ethyl-3-phenylpiperazine derivative for a specific serotonin receptor subtype is dictated by the intricate interplay of its structural features. While specific data for the 1-ethyl-3-phenylpiperazine core is limited, we can extrapolate from the extensive research on related arylpiperazines to predict key SAR trends.[3][4]

The Phenyl Ring: A Gateway to Selectivity

Substituents on the phenyl ring play a pivotal role in modulating affinity and selectivity across the serotonin receptor family.

-

5-HT1A Receptors: Electron-donating groups, such as methoxy (CH₃O), particularly at the ortho or meta positions of the phenyl ring, are generally favorable for high 5-HT1A affinity.[5][6] The presence of a trifluoromethyl group at the meta position has also been shown to enhance affinity for 5-HT1A receptors.[7]

-

5-HT2A Receptors: The requirements for 5-HT2A affinity are distinct. While some overlap exists, the electronic and steric properties of the phenyl ring substituents can be leveraged to achieve selectivity over the 5-HT1A receptor.

-

5-HT3 Receptors: For the ligand-gated 5-HT3 receptor, a chloro substituent at the meta position of the phenyl ring has been shown to be a key feature for binding, although with lower affinity compared to more complex arylpiperazines like quipazine.[8]

-

5-HT7 Receptors: The 5-HT7 receptor often shows a preference for more complex and extended aryl groups, but substitutions on a simple phenyl ring can still influence affinity.

The Piperazine Core and N1-Substitution: The Role of the Ethyl Group

The piperazine ring itself is a critical pharmacophoric element, with the nitrogen atoms often participating in key interactions with the receptor. The ethyl group at the N1 position of the 1-ethyl-3-phenylpiperazine scaffold is expected to influence the overall lipophilicity and conformational flexibility of the molecule. While larger or more complex substituents at this position are common in many potent serotonergic agents, the ethyl group provides a specific and relatively small lipophilic anchor.

The C3-Phenyl Group: Stereochemistry and Conformation

The stereochemistry at the C3 position, where the phenyl group is attached, introduces a chiral center. The absolute configuration (R or S) at this position can have a profound impact on receptor affinity and functional activity, as the two enantiomers will present different three-dimensional arrangements of the phenyl group to the receptor binding pocket. It is therefore crucial to either synthesize and test enantiomerically pure compounds or to resolve and evaluate the individual enantiomers of a racemic mixture.

The following diagram illustrates the key structural elements of the 1-ethyl-3-phenylpiperazine core and highlights the positions amenable to substitution for modulating serotonin receptor affinity.

Caption: Key structural modification points on the 1-ethyl-3-phenylpiperazine scaffold.

Quantitative Assessment of Serotonin Receptor Affinity

The affinity of novel 1-ethyl-3-phenylpiperazine derivatives for serotonin receptors is typically determined using in vitro radioligand binding assays. These assays measure the ability of a test compound to displace a known high-affinity radiolabeled ligand from the receptor. The results are expressed as the inhibition constant (Ki), which represents the concentration of the test compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

The following table provides a hypothetical representation of binding data for a series of 1-ethyl-3-phenylpiperazine derivatives, illustrating the impact of phenyl ring substitution on affinity for 5-HT1A and 5-HT2A receptors.

| Compound ID | Phenyl Substitution | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT1A/5-HT2A Selectivity Ratio |

| EPP-001 | Unsubstituted | 150 | 800 | 5.3 |

| EPP-002 | 2-OCH₃ | 15 | 650 | 43.3 |

| EPP-003 | 3-OCH₃ | 25 | 700 | 28.0 |

| EPP-004 | 4-OCH₃ | 120 | 950 | 7.9 |

| EPP-005 | 3-CF₃ | 30 | 500 | 16.7 |

| EPP-006 | 3-Cl | 200 | 250 | 1.25 |

Note: The data in this table is illustrative and intended to demonstrate potential SAR trends based on published data for related arylpiperazines.

Experimental Protocol: In Vitro Radioligand Binding Assay

This section provides a detailed, step-by-step protocol for determining the affinity of a novel 1-ethyl-3-phenylpiperazine derivative for the human 5-HT1A receptor using a competitive radioligand binding assay.

Materials and Reagents

-

Cell Membranes: HEK293 cells stably expressing the human 5-HT1A receptor.

-

Radioligand: [³H]-8-OH-DPAT (a high-affinity 5-HT1A agonist).

-

Non-specific Binding Control: 10 µM Serotonin.

-

Assay Buffer: 25 mM Tris-HCl, pH 7.4, containing 120 mM NaCl and 5 mM KCl.

-

Test Compound: 1-ethyl-3-phenylpiperazine derivative dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

96-well Plates: For sample incubation.

-

Filter Mats: Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in polyethylenimine (PEI).

-

Scintillation Fluid.

-

Microplate Scintillation Counter.

-

Cell Harvester.

Experimental Workflow

The following diagram outlines the key steps in the radioligand binding assay workflow.

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Procedure

-

Preparation of Reagents:

-

Thaw the frozen cell membrane aliquots on ice.

-

Prepare serial dilutions of the test 1-ethyl-3-phenylpiperazine derivative in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

-

Prepare the radioligand solution in the assay buffer at a concentration close to its Kd value (e.g., 1 nM for [³H]-8-OH-DPAT).[2]

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Assay buffer, cell membranes, and radioligand.

-

Non-specific Binding: Assay buffer, cell membranes, radioligand, and a high concentration of a known competing ligand (e.g., 10 µM serotonin).

-

Test Compound: Assay buffer, cell membranes, radioligand, and the serially diluted test compound.

-

-

-

Incubation:

-

Incubate the plate at room temperature for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[2]

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Scintillation Counting:

-

Dry the filter mats and place them in scintillation vials.

-

Add scintillation fluid to each vial.

-

Measure the radioactivity in each vial using a microplate scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.

-

-

Data Analysis:

-

Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion and Future Directions

The 1-ethyl-3-phenylpiperazine scaffold holds significant promise for the development of novel serotonergic agents. By systematically exploring the structure-activity relationships through targeted synthesis and rigorous in vitro evaluation, researchers can unlock the full potential of this chemical class. The experimental framework provided in this guide offers a validated pathway for the characterization of new derivatives and the identification of lead candidates with optimized affinity and selectivity profiles for desired serotonin receptor subtypes. Future work should focus on the synthesis and evaluation of enantiomerically pure 1-ethyl-3-phenylpiperazine derivatives to fully elucidate the impact of stereochemistry on receptor binding. Furthermore, functional assays should be employed to determine whether high-affinity binders act as agonists, antagonists, or inverse agonists at their target receptors.

References

-

Glennon, R. A., Ismaiel, A. E., McCarthy, B. G., & Peroutka, S. J. (1989). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. European Journal of Pharmacology, 168(3), 387–392. [Link]

-

Janković, M., Stojković, S., & Šukalović, V. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of the Serbian Chemical Society, 87(10), 1147-1163. [Link]

-

Glennon, R. A., Raghupathi, R., Bartyzel, P., Teitler, M., & Leonhardt, S. (1996). Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors. Journal of Medicinal Chemistry, 39(20), 4017–4026. [Link]

-

López-Rodríguez, M. L., Morcillo, M. J., Fernández, E., Porras, E., Murcia, M., Sanz, A. M., & Orensanz, L. (1997). Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. 3. 2-[ω-(4-Arylpiperazin-1-yl)alkyl]perhydro-1,4-benzoxazine-3,5-diones with Affinity for 5-HT1A and α1 Receptors. Journal of Medicinal Chemistry, 40(25), 4148–4156. [Link]

-

López-Rodríguez, M. L., Morcillo, M. J., Fernández, E., Porras, E., de la Fuente, T., & Schaper, K. J. (2005). Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors. Journal of Medicinal Chemistry, 48(7), 2548–2558. [Link]

-

de Esch, I. J. P., Thurmond, R. L., Jongejan, A., & Leurs, R. (2012). Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands. Journal of Medicinal Chemistry, 55(20), 8823–8836. [Link]

-

Wang, Y., An, L., Liu, Y., Li, X., & Geng, L. (2018). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. Scientific Reports, 8(1), 16091. [Link]

-

White, K. A., & Whitehead, K. A. (2017). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Pharmaceutical Research, 34(6), 1234–1241. [Link]

-

ResearchGate. (n.d.). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. [Link]

-

Satała, G., Lenda, T., & Partyka, A. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. Molecules, 26(22), 7000. [Link]

-

Mach, R. H., Luedtke, R. R., Unsworth, C. D., Nader, M. A., & Smith, C. R. (2005). Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 15(1), 153–157. [Link]

-

ResearchGate. (n.d.). Radioligand binding data of synthesized compounds for 5-HT 1A and 5-HT 2A. [Link]

-

Skipper, L., Wilson, W. D., & Luedtke, R. R. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182. [Link]

-

ResearchGate. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. [Link]

-

ChEMBL. (n.d.). Novel, potent, and selective 5-HT3 receptor antagonists based on the arylpiperazine skeleton: synthesis, structure, biological activity, and molecular modeling studies. [Link]

-

Stilinović, N., Jevtić, I., & Bogojević, S. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(18), 4301. [Link]

-

Lacivita, E., De Giorgio, P., & Leopoldo, M. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience, 12(12), 2259–2272. [Link]

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]

- 3. Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Untapped Potential within a Privileged Scaffold: A Technical Guide to the Structure-Activity Relationship (SAR) of 3-Substituted Piperazines

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the structure-activity relationship (SAR) of 3-substituted piperazines. While the piperazine ring is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs, its full potential remains largely untapped. Over 80% of these pharmaceuticals lack substitution on the methylene carbons of the piperazine ring, representing a significant opportunity to explore three-dimensional chemical space and enhance molecular recognition for a wide array of biological targets.[1] This guide delves into the nuanced world of C3-substitution, offering insights into synthetic strategies, biological implications, and the causal relationships that drive experimental choices in the design of novel therapeutics.

The Piperazine Core: A Foundation for Diverse Pharmacology

The six-membered piperazine heterocycle, with its two nitrogen atoms at positions 1 and 4, is a privileged scaffold in drug discovery.[2] Its unique properties, including conformational flexibility and the ability to engage in various molecular interactions, have led to its incorporation into a wide range of therapeutic agents, from antipsychotics and antidepressants to anticancer and anti-inflammatory drugs.[3][4][5] The majority of existing piperazine-based drugs feature substitutions at the nitrogen atoms, a testament to the synthetic accessibility and pharmacological impact of modifying these positions. However, this focus on N-substitution has left the carbon atoms of the piperazine ring relatively unexplored, creating a fertile ground for innovation and the development of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

The Significance of C3-Substitution: Unlocking New Chemical Space

Substitution at the 3-position of the piperazine ring introduces a chiral center and allows for the precise orientation of functional groups in three-dimensional space. This added structural complexity can profoundly influence a molecule's interaction with its biological target, leading to enhanced affinity, improved selectivity, and novel pharmacological activities. The exploration of C3-substituted piperazines is a strategic approach to expand beyond the traditional, flatter chemical space of N,N'-disubstituted piperazines and to design molecules with more intricate and specific binding profiles.

Synthesis of 3-Substituted Piperazines: Navigating the Synthetic Landscape

The synthesis of 3-substituted piperazines presents unique challenges compared to their N-substituted counterparts. However, several effective strategies have been developed to access these valuable building blocks.

General Synthetic Strategies

A common and effective approach to synthesize 3-substituted piperazine-2-acetic acid esters begins with optically pure amino acids. These are converted into 1,2-diamines, which then undergo annulation to form the desired piperazine core. One such method involves a five-step sequence that has been successfully applied to the synthesis of various 3-substituted piperazines, including the challenging 3-phenyl derivative.[6]

Another established route utilizes an intermolecular aza-Michael reaction on α,β-unsaturated esters, followed by an intramolecular SN2 ring closure to furnish the piperazine ring.[1] This seven-step sequence has proven effective for producing gram-scale quantities of optically pure 3-substituted-2-piperazine acetic acid esters.[1]

Experimental Protocol: Synthesis of 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines

The following protocol is a generalized representation of a five-step synthesis of 3-substituted piperazine-2-acetic acid esters starting from an amino acid.

Step 1: Synthesis of β-ketoester

-

Start with an N-Boc protected amino acid.

-

Perform a Masamune condensation to yield the corresponding β-ketoester.

Step 2: Reductive Amination

-

React the β-ketoester with ammonium acetate and sodium cyanoborohydride.

-

This step yields a 2,3-substituted 1,4-diamine, often as a diastereomeric mixture.

Step 3: Protection of the Newly Formed Amine

-

Protect the newly generated amine using 2-nitrobenzenesulfonyl chloride (2-NsCl) to afford the key piperazine ring precursor.

Step 4 & 5: Annulation to Form the Piperazine Ring

-

Subsequent cyclization steps, which may vary depending on the specific substrate, lead to the formation of the 3-substituted piperazine-2-acetic acid ester.

Note: While this route is efficient, racemization can occur, particularly in the synthesis of 3-phenyl substituted derivatives.[6]

}

Structure-Activity Relationship (SAR) Insights from Key Therapeutic Areas

The introduction of substituents at the 3-position of the piperazine ring has a demonstrable impact on biological activity across various therapeutic targets.

Kinase Inhibitors

In the development of c-Jun N-terminal kinase (JNK) inhibitors, a novel class of piperazine amides has been explored. SAR studies revealed that small substituents at the 3-position of a phenyl ring attached to the piperazine were well-tolerated. Specifically, a 3-methyl substitution was found to be slightly more potency-enhancing than a 3-chloro substituent, highlighting the subtle electronic and steric effects that can influence inhibitory activity.[7]

Dopamine Receptor Antagonists

3-Substituted piperazines have shown significant promise as dopamine receptor antagonists, which are crucial in the treatment of psychosis. A series of 3-piperazinyl-3,4-dihydro-2(1H)-quinolinone derivatives were identified as a novel class of mixed dopamine D2/D4 receptor antagonists.[8] This work underscores the potential of C3-functionalized piperazines in modulating dopamine receptor subtypes.

Further SAR studies on arylpiperazines targeting D2 and D3 receptors have provided valuable insights. For instance, the introduction of a trifluoromethyl group at the 3-position of a phenyl ring attached to the piperazine increased affinity for the D3 receptor without significantly affecting D2 receptor affinity, thereby improving selectivity.[9] In contrast, larger substituents, such as a tert-butyl group at the 3- and 5-positions, led to a significant reduction in affinity for both receptors.[9]

| Substitution on Phenylpiperazine | D3 Receptor Affinity (Ki) | D2 Receptor Affinity (Ki) | D2/D3 Selectivity |

| Unsubstituted | <10 nM | - | 5.4 |

| 2-Methoxy | - | - | Reduced |

| 2,3-Dichloro | Subnanomolar | - | - |

| 3-Trifluoromethyl | Increased | Unchanged | 56 |

| 3,5-di-tert-Butyl | Reduced | Reduced | - |

| Table 1: Influence of Phenyl Substitution on Dopamine Receptor Affinity.[9] |

Serotonin Receptor Ligands

Arylpiperazines are known to bind to serotonin receptors.[10] The blockade of the anxiolytic and antidepressant-like effects of certain piperazine derivatives by a 5-HT1A receptor antagonist suggests the involvement of the serotonergic pathway.[3][4][5] While much of the SAR in this area has focused on N-arylpiperazines, the principles of substituent effects on the aromatic ring provide a valuable starting point for designing C3-arylpiperazine derivatives with tailored affinities for serotonin receptor subtypes.

}

The Role of Stereochemistry

The introduction of a substituent at the C3 position of the piperazine ring inherently creates a stereocenter. The absolute stereochemistry at this position can have a profound impact on biological activity. Different enantiomers of a C3-substituted piperazine can exhibit distinct pharmacological profiles, including differences in potency, selectivity, and even the nature of the activity (e.g., agonist versus antagonist). Therefore, the stereoselective synthesis and evaluation of individual enantiomers are critical steps in the development of 3-substituted piperazine drug candidates.

Future Directions and Opportunities

The exploration of 3-substituted piperazines represents a promising frontier in drug discovery. The untapped potential of this chemical space offers numerous opportunities to develop novel therapeutics with enhanced properties. Future research in this area should focus on:

-

Systematic SAR Studies: Comprehensive studies that systematically vary the size, electronics, and stereochemistry of the C3-substituent are needed to build a more complete understanding of the SAR for different biological targets.

-

Development of Novel Synthetic Methodologies: New and more efficient synthetic routes to access enantiomerically pure 3-substituted piperazines will be crucial for accelerating drug discovery efforts.

-

Computational Modeling: The use of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can help to rationalize observed SAR and guide the design of new analogs with improved activity.

-

Exploration of New Therapeutic Areas: The versatility of the 3-substituted piperazine scaffold suggests that it could be applied to a wide range of therapeutic areas beyond those already explored.

Conclusion

The strategic incorporation of substituents at the 3-position of the piperazine ring is a powerful approach to unlock new chemical space and develop novel drug candidates with improved pharmacological profiles. This in-depth technical guide has provided an overview of the synthesis, biological activities, and structure-activity relationships of 3-substituted piperazines. By understanding the fundamental principles that govern the interaction of these molecules with their biological targets, researchers can more effectively design and develop the next generation of piperazine-based therapeutics.

References

-

Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. (n.d.). OSTI.GOV. Retrieved from [Link]

-

Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. (2022). Canadian Science Publishing. Retrieved from [Link]

-

Design, synthesis, and discovery of 3-piperazinyl-3,4-dihydro-2(1H)-quinolinone derivatives: a novel series of mixed dopamine D2/D4 receptor antagonists. (2000). PubMed. Retrieved from [Link]

-

Piperazine derivatives- Synthesis, inhibition of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase and SAR studies. (n.d.). Academia.edu. Retrieved from [Link]

-

Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. (2022). PubMed. Retrieved from [Link]

-

Synthesis and Structure−Activity Relationship in a Class of Indolebutylpiperazines as Dual 5-HT1A Receptor Agonists and Serotonin Reuptake Inhibitors. (2004). ACS Publications. Retrieved from [Link]

-

Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors. (1996). PubMed. Retrieved from [Link]

-

Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Seroton. (2022). Chinese Pharmaceutical Association. Retrieved from [Link]

-

Piperazine derivatives: Synthesis, inhibition of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase and SAR studies. (n.d.). ResearchGate. Retrieved from [Link]

-

Brito, A. F., Moreira, L. K. S., Menegatti, R., & Costa, E. A. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 13-24. Retrieved from [Link]

-

Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. (2014). ACS Publications. Retrieved from [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library. Retrieved from [Link]

-

Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. (2023). Taylor & Francis Online. Retrieved from [Link]

-

Synthesis and SAR of piperazine derivatives as novel FabH inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Piperazine skeleton in the structural modification of natural products: a review. (n.d.). PMC. Retrieved from [Link]

-

Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors. (2020). PubMed. Retrieved from [Link]

-

Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). (2025). MDPI. Retrieved from [Link]

-

From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. (n.d.). ChemRxiv. Retrieved from [Link]

-

Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (2020). RSC Publishing. Retrieved from [Link]

-

Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. (2024). ACS Omega. Retrieved from [Link]

-

Chamakuri, S., Tang, S. A., Tran, K. A., Guduru, S. K. R., Bolin, P. K., MacKenzie, K. R., & Young, D. W. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3419. Retrieved from [Link]

-

Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. (n.d.). ChemRxiv. Retrieved from [Link]

-

Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. (2025). ChemRxiv. Retrieved from [Link]

-

Opportunities and challenges for direct C–H functionalization of piperazines. (2016). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

Sources

- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and discovery of 3-piperazinyl-3,4-dihydro-2(1H)-quinolinone derivatives: a novel series of mixed dopamine D2/D4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for N-alkylation of 3-(3-methylphenyl)piperazine

Introduction & Strategic Overview

The piperazine scaffold is a "privileged structure" in medicinal chemistry, ubiquitous in GPCR ligands (e.g., 5-HT, Dopamine receptors).[1] The specific substrate, 3-(3-methylphenyl)piperazine , presents a unique synthetic challenge compared to its N-substituted counterparts (like the serotonin agonist mCPP).

Because the aryl group is attached to the carbon skeleton (C3), this molecule possesses two non-equivalent secondary amines :[1]

-

N1 (Distal): The nitrogen atom separated from the aryl ring by an ethylene bridge.[1] It is sterically accessible and more nucleophilic.[1]

-

N4 (Proximal): The nitrogen atom adjacent to the chiral benzylic carbon.[1] It is sterically encumbered by the 3-methylphenyl group.

The Core Challenge: Direct alkylation with alkyl halides often leads to a mixture of mono-N1-alkylated (major), mono-N4-alkylated (minor), and bis-alkylated (impurity) products.

This guide details three specific protocols to control this reactivity:

-

Protocol A (Direct

): Optimized for N1-selectivity using steric control.[1] -

Protocol B (Reductive Amination): High-fidelity N1-alkylation preventing over-alkylation.

-

Protocol C (Protection-Deprotection): Strategy to access the elusive N4-alkylated regioisomer.

Mechanistic Insight & Decision Matrix

The regioselectivity is governed by the steric clash between the incoming electrophile and the C3-aryl substituent.

-

N1 Reactivity: High. The lone pair is unhindered.

.[1] -

N4 Reactivity: Moderate/Low.[1] The adjacent aryl group creates a "steric wall," impeding the trajectory of bulky electrophiles.[1]

Experimental Workflow Decision Tree

Figure 1: Strategic decision tree for selecting the appropriate alkylation protocol based on the desired regioisomer.

Detailed Experimental Protocols

Protocol A: Direct N1-Selective Alkylation ( )

Best for: Simple primary alkyl halides where reductive amination is not possible.

Reagents:

-

Substrate: 3-(3-methylphenyl)piperazine (1.0 eq)

-

Alkylating Agent: Alkyl Bromide/Iodide (0.95 eq) — Note: Use slight deficit to minimize bis-alkylation.

-

Base:

(3.0 eq) or DIPEA (2.5 eq)[1] -

Solvent: Acetonitrile (ACN) or DMF (if solubility is poor).[1]

Step-by-Step:

-

Dissolution: Dissolve 1.0 eq of the piperazine substrate in ACN (0.1 M concentration). If using the HCl salt, ensure the base is added before the alkyl halide to free the amine.[1]

-

Base Addition: Add finely ground

.[1] Stir at room temperature for 15 minutes. -

Controlled Addition: Cool the mixture to 0°C. Add the alkyl halide dropwise over 20 minutes.

-

Why? Low temperature suppresses the reaction rate, increasing the kinetic preference for the less hindered N1 amine over the N4 amine.[1]

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by LC-MS.[2]

-

Endpoint: Look for disappearance of starting material.[1] If bis-alkylated product >5%, stop immediately.

-

-

Workup: Filter off solids (

). Concentrate filtrate.[1] Partition between EtOAc and saturated -

Purification: Flash chromatography (DCM:MeOH:NH4OH gradient).

Protocol B: N1-Selective Reductive Amination

Best for: High-yield synthesis of N1-derivatives with zero risk of quaternary ammonium salt formation.

Reagents:

-

Substrate: 3-(3-methylphenyl)piperazine (1.0 eq)

-

Carbonyl: Aldehyde or Ketone (1.1 eq)[1]

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

-

Acid Catalyst: Acetic Acid (AcOH) (1-2 drops, pH ~5-6)[1]

-

Solvent: DCE (1,2-Dichloroethane) or DCM.[1]

Step-by-Step:

-

Imine Formation: In a dry flask, mix piperazine substrate and aldehyde in DCE (0.2 M). Add AcOH. Stir for 30–60 minutes at RT.[1]

-

Reduction: Add STAB in one portion.

-

Reaction: Stir at RT for 4–12 hours.

-

Quench: Add saturated aqueous

and stir vigorously for 20 minutes to quench borates. -

Extraction: Extract with DCM (3x).

-

Purification: This method often yields product >95% purity.[1] Recrystallization or a short silica plug is usually sufficient.[1]

Protocol C: Regioselective N4-Alkylation (The "Blocked" Strategy)

Best for: Forcing alkylation onto the hindered nitrogen adjacent to the aryl ring.

Concept: You must protect the highly reactive N1 first to force reaction at N4.[1]

Workflow:

-

Protection:

-

React substrate (1.0 eq) with

(0.95 eq) in DCM/TEA at 0°C.[1] -

Selectivity: The unhindered N1 reacts with Boc-anhydride preferentially.

-

Purify: Isolate 1-Boc-3-(3-methylphenyl)piperazine .

-

-

Alkylation (Forcing Conditions):

-

Deprotection:

-

Treat with TFA/DCM (1:[1]4) or 4M HCl in Dioxane to remove the N1-Boc group.

-

Result: 4-alkyl-3-(3-methylphenyl)piperazine.

-

Data Analysis & QC Parameters

Table 1: Troubleshooting Common Issues

| Issue | Probable Cause | Corrective Action |

| Bis-alkylation | Excess alkyl halide or high temp. | Use Protocol B (Reductive Amination) or reduce halide to 0.9 eq and run at 0°C. |

| Poor Conversion | Steric hindrance at N4 (if targeting N4). | Switch to Protocol C (NaH/DMF conditions). |

| Regioisomer Mixture | Non-selective conditions.[1][6] | Use |

| Solubility | HCl salt insolubility.[1] | Free-base the starting material prior to reaction (partition in DCM/NaOH). |

Analytical Validation (NMR):

-

N1-Alkylation: The

protons of the alkyl group will show NOE (Nuclear Overhauser Effect) with the C2/C6 protons of the piperazine ring.[1] -

N4-Alkylation: The alkyl protons will show NOE with the benzylic proton at C3 and the aromatic protons of the 3-methylphenyl group.

Process Visualization

Figure 2: Comparative workflow for N1 vs. N4 functionalization.

References

-

Regioselectivity in Piperazines: Bouvier, B., et al.[1] "The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines." Computational and Theoretical Chemistry, 2016.[1][7] Link[1][7]

-

General N-Alkylation Protocols: "Application Notes and Protocols for N-Alkylation of N-Boc-Piperazine." BenchChem, 2025.[1][2] Link

-

Piperazine in Drug Discovery: "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA (2011–2023)." Molecules, 2023.[1][5] Link

-

Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996.[1] Link[1]

Sources

- 1. 1,4-Bis(3-methylphenyl)piperazine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 7. benjamin-bouvier.fr [benjamin-bouvier.fr]

Application Notes and Protocols for the Preparation of 1-ethyl-3-(3-methylphenyl)piperazine Hydrochloride Salt

Abstract

This comprehensive guide details the synthetic preparation, purification, and characterization of 1-ethyl-3-(3-methylphenyl)piperazine hydrochloride, a substituted piperazine derivative of interest in medicinal chemistry and drug development. The protocols provided herein are designed for researchers and scientists, offering a robust and reproducible methodology. Two distinct and effective approaches for the crucial N-ethylation step are presented: reductive amination and direct alkylation. This document emphasizes the underlying chemical principles, ensuring both technical accuracy and practical applicability in a research setting.

Introduction

Substituted piperazines are a prominent class of heterocyclic compounds widely recognized as privileged scaffolds in modern medicinal chemistry. Their presence in numerous approved pharmaceuticals underscores their importance in the development of new therapeutic agents. The specific substitution pattern on the piperazine ring significantly influences the molecule's pharmacological properties, making the synthesis of novel derivatives a key focus in drug discovery programs.[1] This application note provides a detailed protocol for the synthesis of 1-ethyl-3-(3-methylphenyl)piperazine hydrochloride, a compound with potential applications in various therapeutic areas.

The synthetic strategy is dissected into three primary stages:

-

Formation of the core 1-(3-methylphenyl)piperazine structure.

-

N-ethylation of the piperazine ring.

-

Conversion to the hydrochloride salt to enhance stability and aqueous solubility.

Synthetic Strategy Overview

The overall synthetic pathway for 1-ethyl-3-(3-methylphenyl)piperazine hydrochloride is depicted below. The synthesis commences with the formation of the 3-arylpiperazine core, followed by the introduction of the ethyl group at the N1 position. Finally, the free base is converted to its hydrochloride salt.

Figure 1: Overall synthetic workflow for 1-ethyl-3-(3-methylphenyl)piperazine hydrochloride.

Materials and Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) | Purity | Supplier |

| m-Toluidine | C₇H₉N | 107.15 | ≥99% | Sigma-Aldrich |

| Bis(2-chloroethyl)amine hydrochloride | C₄H₁₀Cl₂N·HCl | 178.49 | ≥98% | Sigma-Aldrich |

| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | ≥99% | Sigma-Aldrich |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | ≥99.5% | Sigma-Aldrich |

| Acetaldehyde | C₂H₄O | 44.05 | ≥99.5% | Sigma-Aldrich |

| Sodium Borohydride | NaBH₄ | 37.83 | ≥98% | Sigma-Aldrich |

| Ethyl Bromide | C₂H₅Br | 108.97 | ≥99% | Sigma-Aldrich |

| Hydrochloric Acid (in Ethanol) | HCl | 36.46 | 1.25 M | Sigma-Aldrich |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Sigma-Aldrich |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | HPLC Grade | Sigma-Aldrich |

| Sodium Sulfate (Anhydrous) | Na₂SO₄ | 142.04 | ≥99% | Sigma-Aldrich |

Experimental Protocols

Step 1: Synthesis of 1-(3-methylphenyl)piperazine

This procedure is adapted from the synthesis of a similar analog, 1-(3-ethylphenyl)piperazine.[2]

Protocol:

-

To a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add m-toluidine (42.86 g, 0.4 mol) and bis(2-chloroethyl)amine hydrochloride (71.40 g, 0.4 mol).

-

Add 500 mL of absolute ethanol to the flask.

-

Heat the mixture to reflux under a nitrogen atmosphere and maintain for 16 hours.

-

Cool the reaction mixture to room temperature and add anhydrous potassium carbonate (82.92 g, 0.6 mol) in portions.

-

Resume heating to reflux and continue for an additional 16 hours.

-

Filter the hot mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain a crude residue.

-

Dissolve the residue in ethyl acetate and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-(3-methylphenyl)piperazine.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of 1-ethyl-3-(3-methylphenyl)piperazine

Two effective methods for the N-ethylation of the piperazine are provided below.

Reductive amination is a widely used method for the formation of C-N bonds and is often preferred due to its high selectivity and mild reaction conditions.[3]

Protocol:

-

Dissolve 1-(3-methylphenyl)piperazine (17.63 g, 0.1 mol) in 200 mL of methanol in a 500 mL round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add acetaldehyde (5.29 g, 0.12 mol) to the cooled solution while stirring.

-

After 30 minutes of stirring at 0 °C, add sodium borohydride (4.54 g, 0.12 mol) portion-wise, ensuring the temperature remains below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of 50 mL of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 1-ethyl-3-(3-methylphenyl)piperazine by column chromatography on silica gel (eluent: dichloromethane/methanol gradient).

Direct alkylation with an ethyl halide provides a more traditional approach to N-alkylation.[4] Careful control of stoichiometry is crucial to minimize dialkylation.

Protocol:

-

Dissolve 1-(3-methylphenyl)piperazine (17.63 g, 0.1 mol) in 200 mL of acetonitrile in a 500 mL round-bottom flask.

-

Add potassium carbonate (20.73 g, 0.15 mol) to the solution.

-

Add ethyl bromide (12.0 g, 0.11 mol) dropwise to the stirred suspension.

-

Heat the reaction mixture to reflux and maintain for 8 hours. Monitor the reaction progress by TLC.

-

Cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

Purify by column chromatography as described in Method A.

Step 3: Formation of 1-ethyl-3-(3-methylphenyl)piperazine hydrochloride

The final step involves the conversion of the free base to its hydrochloride salt, which is often a crystalline solid, facilitating purification and handling.

Protocol:

-

Dissolve the purified 1-ethyl-3-(3-methylphenyl)piperazine (free base) in a minimal amount of anhydrous diethyl ether.

-

Slowly add a 1.25 M solution of HCl in ethanol dropwise with stirring until precipitation is complete.

-

Stir the resulting suspension at room temperature for 1 hour.

-

Collect the precipitate by vacuum filtration and wash with cold diethyl ether.

-

Dry the solid product under vacuum to yield 1-ethyl-3-(3-methylphenyl)piperazine hydrochloride.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the aromatic protons of the m-tolyl group, the ethyl group protons (a triplet and a quartet), and the piperazine ring protons. |

| ¹³C NMR | Signals for the aromatic carbons, the methyl and ethyl carbons, and the carbons of the piperazine ring. |

| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak corresponding to the free base [M+H]⁺. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity (e.g., >98%). A suitable method would involve a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). |

| Melting Point (MP) | A sharp melting point range for the crystalline hydrochloride salt. |

Discussion

The synthesis of 1-ethyl-3-(3-methylphenyl)piperazine hydrochloride is a multi-step process that requires careful execution of each stage. The initial formation of the piperazine ring through the reaction of m-toluidine and bis(2-chloroethyl)amine is a well-established method for creating N-arylpiperazines. The use of a base, such as potassium carbonate, is essential in the second phase of this step to neutralize the HCl generated and drive the cyclization.

For the N-ethylation, both reductive amination and direct alkylation are viable options. Reductive amination with acetaldehyde and sodium borohydride is often cleaner and proceeds under milder conditions. Direct alkylation with ethyl bromide is also effective but may require more careful control to avoid the formation of the dialkylated byproduct. The choice between these methods may depend on the available reagents and the desired scale of the reaction.

The final conversion to the hydrochloride salt is a straightforward acid-base reaction. This step is crucial for obtaining a stable, solid product that is easier to handle and purify than the often-oily free base. The use of an ethereal solution of the free base and an ethanolic solution of HCl facilitates the precipitation of the salt.

Conclusion

This application note provides detailed and reliable protocols for the synthesis of 1-ethyl-3-(3-methylphenyl)piperazine hydrochloride. By following these procedures, researchers in the fields of medicinal chemistry and drug development can efficiently produce this compound for further investigation. The inclusion of alternative methods for the key N-ethylation step offers flexibility in experimental design.

References

- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.

-

PrepChem. (n.d.). Synthesis of 1-(3-Ethylphenyl)Piperazine Monohydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Reductive amination route for selective N‐monosubstitution. Retrieved from [Link]

-

Lin, S., et al. (2016). Chiral Alkyl Halides: Underexplored Motifs in Medicine. PMC. Retrieved from [Link]

Sources

Mastering the Purification of Piperazine Derivatives: A Guide to Solvent Selection for Recrystallization

Abstract

Recrystallization is a cornerstone technique for the purification of solid organic compounds, and its successful application is critically dependent on the judicious selection of a solvent system. For piperazine derivatives, a scaffold of immense importance in the pharmaceutical industry, mastering recrystallization is paramount to ensuring the purity, and consequently the safety and efficacy, of active pharmaceutical ingredients (APIs). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of solvent selection for the recrystallization of piperazine derivatives. We will delve into the influence of sub-stituents on solubility, present a systematic approach to solvent screening, and provide detailed protocols for both single-solvent and mixed-solvent systems.

Introduction: The Significance of Purity in Piperazine-Based APIs

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs across a wide range of therapeutic areas, including antipsychotics (e.g., aripiprazole, ziprasidone), antihistamines, and anti-cancer agents. The synthesis of these complex molecules often yields crude products containing impurities such as starting materials, byproducts, or degradation products. Recrystallization is a powerful and widely used method to remove these impurities and obtain the desired compound in a highly pure, crystalline form.[1][2]

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol.[3] An ideal solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures, thus maximizing the yield of pure crystals upon cooling.[4][5] This guide will equip you with the foundational knowledge and practical strategies to rationally select the optimal solvent system for your specific piperazine derivative.

The Influence of Functional Groups on the Solubility of Piperazine Derivatives

The parent piperazine molecule is a symmetrical diamine that is highly soluble in polar protic solvents like water and alcohols (e.g., ethanol, methanol) due to its ability to form strong hydrogen bonds.[6][7] It is generally poorly soluble in non-polar aprotic solvents like diethyl ether.[7] However, the solubility of piperazine derivatives can be dramatically altered by the nature of the substituents on one or both of the nitrogen atoms.

-

N-Aryl and N-Heteroaryl Substituents: The introduction of large, hydrophobic aromatic or heteroaromatic groups significantly decreases the polarity of the molecule and its ability to hydrogen bond with protic solvents. This generally leads to increased solubility in less polar organic solvents such as toluene, ethyl acetate, and acetone, and a marked decrease in aqueous solubility. For instance, aripiprazole, which contains a dichlorophenylpiperazine moiety, is practically insoluble in water.[8]

-

N-Alkyl and N-Acyl Substituents: Short-chain alkyl groups can slightly decrease polarity, while longer chains will significantly increase lipophilicity. Acyl groups, such as amides and esters, introduce additional hydrogen bond acceptors and can have varied effects on solubility depending on the overall structure of the acyl group.

-

Polar Functional Groups: The presence of additional polar functional groups on the substituents (e.g., hydroxyls, carboxyls, additional amines) will generally increase the polarity of the derivative and its solubility in more polar solvents.

A key strategy for purifying basic piperazine derivatives is the formation of acid addition salts (e.g., hydrochloride, oxalate, citrate).[9] These salts are often highly crystalline and exhibit significantly different solubility profiles compared to the free base, frequently showing higher solubility in polar solvents. For example, the purification of ziprasidone can be effectively achieved by crystallizing its hydrochloride salt from a tetrahydrofuran/water mixture.[4]

A Systematic Approach to Solvent Selection

A systematic and empirical approach is the most effective way to identify the ideal solvent or solvent system for a given piperazine derivative. This process can be broken down into a preliminary screening phase followed by optimization.

Preliminary Solvent Screening

The initial step involves screening a range of common laboratory solvents with varying polarities. This is typically done on a small scale (e.g., 10-20 mg of the crude compound in a test tube).

Protocol 1: Small-Scale Solvent Screening

-

Preparation: Place a small, accurately weighed amount of the crude piperazine derivative into several separate test tubes.

-

Solvent Addition (Room Temperature): To each tube, add a different solvent dropwise, starting with a small volume (e.g., 0.5 mL). Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[4]

-

Heating: If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. Add the solvent in small portions until the solid just dissolves. Record the approximate volume of solvent required.

-

Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath. Observe the formation of crystals. A good solvent will yield a significant amount of crystalline solid upon cooling.

-

Evaluation: Based on these observations, classify each solvent as "good" (dissolves when hot, insoluble when cold), "poor" (insoluble even when hot), or "too good" (dissolves at room temperature).

The following table provides a starting point for solvent selection, categorized by polarity.

| Solvent Class | Examples | General Suitability for Piperazine Derivatives |

| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Good for the parent piperazine and highly polar derivatives or for salt formation. Often used as an anti-solvent for less polar derivatives. |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF) | Often good "soluble" solvents for N-aryl and other non-polar derivatives. THF/water mixtures are common.[4] |

| Non-Polar Aprotic | Toluene, Hexanes, Diethyl Ether | Generally "insoluble" or "poor" solvents. Often used as anti-solvents in mixed-solvent systems. |

The Power of Mixed-Solvent Systems

It is often difficult to find a single solvent that meets all the criteria for a good recrystallization. In such cases, a mixed-solvent system, also known as a binary solvent system, is an excellent alternative.[10] This technique employs a pair of miscible solvents: a "good" solvent in which the compound is readily soluble, and a "bad" or "anti-solvent" in which the compound is poorly soluble.

The principle is to dissolve the compound in a minimum amount of the hot "good" solvent and then slowly add the "bad" solvent until the solution becomes turbid (cloudy), indicating the point of saturation. A few drops of the "good" solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly. [10]

Experimental Protocols

The following are detailed, step-by-step protocols for the recrystallization of a generic N-arylpiperazine derivative. Safety Precaution: Always perform recrystallizations in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 2: Single-Solvent Recrystallization (Example: Ethanol)

This protocol is suitable for piperazine derivatives that exhibit a significant difference in solubility in a single solvent at high and low temperatures. Aripiprazole, for example, can be recrystallized from ethanol.[11]

-

Dissolution: Place the crude N-arylpiperazine (e.g., 1.0 g) into an Erlenmeyer flask. Add a minimal amount of ethanol (e.g., 5-10 mL) and heat the mixture to boiling (using a hot plate and a stir bar) until the solid is completely dissolved. If necessary, add more ethanol dropwise until a clear solution is obtained.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

-

Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5]

-

Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

-

Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove all traces of the solvent.

Protocol 3: Mixed-Solvent Recrystallization (Example: Tetrahydrofuran/Water)

This protocol is ideal for derivatives that are too soluble in one solvent and insoluble in another. The purification of ziprasidone base is an example where a THF/water system can be employed.[4]

-

Dissolution: In an Erlenmeyer flask, dissolve the crude N-arylpiperazine (e.g., 1.0 g) in the minimum amount of hot tetrahydrofuran (the "good" solvent).

-

Addition of Anti-solvent: While keeping the solution hot, add water (the "bad" solvent) dropwise until the solution becomes persistently cloudy (turbid).

-

Clarification: Add a few drops of hot tetrahydrofuran to the turbid solution until it becomes clear again.

-

Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature.

-

Chilling: Place the flask in an ice-water bath for at least 30 minutes.

-

Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold THF/water mixture (in the same approximate ratio as the final crystallization mixture).

-

Drying: Dry the purified crystals under vacuum.

Visualizing the Workflow: A Logical Approach

The process of selecting a suitable solvent system can be visualized as a logical workflow, guiding the researcher from initial screening to a final, optimized protocol.

Sources

- 1. Crystallization Process Development & Optimization Services | Crystal Pharmatech [crystalpharmatech.com]

- 2. scispace.com [scispace.com]

- 3. repozytorium.biblos.pk.edu.pl [repozytorium.biblos.pk.edu.pl]

- 4. US8178674B2 - Process for the preparation of ziprasidone - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. The Improvement of the Dissolution Rate of Ziprasidone Free Base from Solid Oral Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2016032950A1 - Crystallization process of aripiprazole derivatives in extended release formulations for treatment of schizophrenia - Google Patents [patents.google.com]

- 8. New Cocrystals of Antipsychotic Drug Aripiprazole: Decreasing the Dissolution through Cocrystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tips & Tricks [chem.rochester.edu]

- 10. The analysis and source of 1-diphenylmethyl-4-nitrosopiperazine in 1-diphenylmethyl-4-[(6-methyl-2-pyridyl) methyleneamino]piperazine: a case history - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Troubleshooting & Optimization

Technical Support Center: Preventing Racemization During 3-Arylpiperazine Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that maintaining stereochemical integrity is paramount in the synthesis of pharmacologically active molecules. 3-Arylpiperazines are a privileged scaffold in medicinal chemistry, and control over the C3 stereocenter is often critical for efficacy and safety. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and prevent racemization in your synthetic workflows.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding chirality in 3-arylpiperazine synthesis.

Q1: Why is controlling the stereochemistry at the C3 position of arylpiperazines so critical?

A: The three-dimensional arrangement of atoms in a drug molecule dictates its interaction with biological targets like enzymes and receptors, which are themselves chiral. For 3-arylpiperazines, the stereocenter at the C3 position often plays a crucial role in orienting the aryl group and other substituents for optimal binding. The incorrect enantiomer may exhibit significantly lower activity, different pharmacological effects, or even toxicity. Regulatory agencies require strict characterization and control of stereoisomers in drug candidates, making the synthesis of enantiopure compounds a necessity.

Q2: What are the primary chemical mechanisms that lead to racemization during the synthesis of 3-arylpiperazines?

A: Racemization at the C3 position predominantly occurs through the formation of a planar, achiral intermediate. The key vulnerability is the proton on the C3 carbon (the α-proton), which becomes acidic under certain conditions. The most common mechanism is base-catalyzed epimerization.[1] When a base is present, it can abstract the C3 proton, forming a transient enamine or a related planar carbanion. Reprotonation can then occur from either face, leading to a mixture of enantiomers and a loss of stereochemical purity.[2] This is particularly problematic during steps involving base-mediated reactions on the piperazine nitrogens, such as N-alkylation or N-acylation.[3]

Q3: What are the principal strategies for obtaining enantiopure 3-arylpiperazines?

A: There are three main strategies employed:

-

Chiral Pool Synthesis: This involves starting with a readily available, enantiopure building block, such as an amino acid, to construct the piperazine ring.[4][5] This approach transfers the existing chirality into the final product.

-

Asymmetric Synthesis: This strategy creates the chiral center during the reaction sequence using a chiral catalyst, reagent, or auxiliary. Examples include asymmetric hydrogenation of a dihydro-pyrazine precursor or enantioselective alkylation of a piperazinone.[6][7][8]

-

Chiral Resolution: This involves separating a racemic mixture of the final product or a key intermediate. This can be done by classical resolution with a chiral acid or, more commonly, by preparative chiral chromatography (HPLC or SFC).

Troubleshooting Guide: Addressing Specific Experimental Issues

This section provides direct answers to common problems encountered in the lab.

Problem 1: Significant loss of enantiomeric excess (ee) is observed after modifying the piperazine nitrogen (e.g., N-alkylation or N-acylation).

Q: My chiral 3-arylpiperazine starting material has >99% ee, but after N-alkylation, the final product is nearly racemic. What is causing this, and how can I fix it?

A: This is a classic case of base-induced epimerization at the C3 position. The combination of a base and elevated temperature creates conditions ripe for abstraction of the C3 proton. The strength of the base, the solvent, the reaction temperature, and the reaction time are all critical factors.

Causality: The base used to deprotonate the piperazine nitrogen (for N-alkylation) or to scavenge acid (for N-acylation) is also capable of removing the more acidic C3 proton, especially if the aryl group at C3 is electron-withdrawing. This leads to the formation of a planar enamine intermediate, which quenches to a racemic mixture.

Solutions & Optimization Protocol:

-

Choice of Base: The base is the most critical factor. Avoid strong, non-hindered bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) when possible. Opt for weaker, sterically hindered bases that are less likely to access the C3 proton.

-

Recommended: Diisopropylethylamine (DIPEA), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). DIPEA is often a good first choice due to its bulk and moderate basicity.[9]

-

-

Solvent Selection: The solvent can influence the reactivity of the base and the stability of the enamine intermediate.

-

Temperature Control: Epimerization is an equilibrium process that is accelerated by heat.

-